1-(3,5-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)urea
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Description
1-(3,5-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)urea is a useful research compound. Its molecular formula is C21H30N4O3 and its molecular weight is 386.496. The purity is usually 95%.
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Scientific Research Applications
Novel Receptor Agonists
The discovery of nonpeptidic agonists of the urotensin-II receptor, such as 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride, has marked a significant advancement in receptor-targeted drug development. These compounds exhibit high selectivity and potency, offering potential as pharmacological research tools and drug leads for diseases mediated by this receptor. The exploration of these nonpeptidic druglike UII receptor agonists contributes to the understanding and therapeutic targeting of the urotensin-II pathway in various physiological and pathological processes (Croston et al., 2002).
Corrosion Inhibition
Research into 1,3,5-triazinyl urea derivatives has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. These compounds effectively form a protective layer on the metal surface, significantly reducing corrosion rates. The study elucidates the adsorption mechanism and the resultant corrosion inhibition, highlighting the potential of these compounds in extending the life and durability of steel structures in corrosive environments (Mistry et al., 2011).
Synthetic Chemistry and Polymerization
The synthesis of terminally functionalized polymers using aromatic tertiary amine groups showcases the versatility of dimethylamino-based compounds in polymer chemistry. These methodologies enable the creation of polymers with specific end-group functionalities, opening avenues for the development of novel materials with tailored properties for applications in biotechnology, nanotechnology, and materials science (Kim et al., 1998).
Photochemical Applications
The study of photochemical electron-transfer reactions of 1,1-diarylethylenes, including dimethylamino phenyl derivatives, contributes to the understanding of photophysical processes relevant to organic photovoltaics and photocatalysis. These reactions, including dimerizations and nucleophilic additions, are foundational for developing light-responsive materials and systems for energy conversion and storage (Mattes & Farid, 1986).
properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O3/c1-24(2)17-9-7-15(8-10-17)20(25(3)4)14-22-21(26)23-16-11-18(27-5)13-19(12-16)28-6/h7-13,20H,14H2,1-6H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJWGBAKXITGLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2=CC(=CC(=C2)OC)OC)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.